1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine
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Overview
Description
1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is a heterocyclic compound that features both furan and pyrazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine typically involves the reaction of 5-methylfurfural with hydrazine derivatives. One common method includes the cyclization of vicinal N-(5-methylfuran-2-yl)methylhydrazones under acidic conditions . The reaction conditions often involve heating the reactants in the presence of a catalyst such as acetic acid or sulfuric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form diketone derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products
Oxidation: Formation of diketone derivatives.
Reduction: Formation of pyrazoline derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-((5-methylfuran-2-yl)methyl)-1H-benzimidazole
- 5-Methylfurfurylamine
- 5-Hydroxymethylfurfural
Uniqueness
1-((5-Methylfuran-2-yl)methyl)-1H-pyrazol-5-amine is unique due to its dual heterocyclic structure, combining both furan and pyrazole rings. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-7-2-3-8(13-7)6-12-9(10)4-5-11-12/h2-5H,6,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZODKTCDAKNWFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=CC=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360276 |
Source
|
Record name | 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956193-08-1 |
Source
|
Record name | 1-[(5-Methylfuran-2-yl)methyl]-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40360276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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